Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-
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Overview
Description
Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives makes them valuable scaffolds for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with formamide under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core . Another approach includes the use of 4-chlorothieno[2,3-d]pyrimidines, which undergo nucleophilic substitution followed by cyclization .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involve multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of palladium-catalyzed carbonylation reactions and other advanced techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidin-4(3H)-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. This inhibition leads to the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[2,3-d]pyrimidine-4-thiones: These derivatives have sulfur atoms in place of oxygen, which can alter their chemical reactivity and biological properties.
Uniqueness
Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl- stands out due to its potent biological activities and versatility as a scaffold for drug development. Its ability to inhibit VEGFR-2 and induce apoptosis in cancer cells makes it a unique and valuable compound in medicinal chemistry .
Properties
CAS No. |
90699-81-3 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS/c1-9-10(2)18-13-12(9)14(17)16(8-15-13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
PWKYJDFVCSHYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C3=CC=CC=C3)C |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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